3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with the molecular formula C16H17NO3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions . Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Similar in structure but lacks the pyrrolidinone ring.
N-(4-Methylphenyl)benzamide: Similar in structure but lacks the methoxy groups.
3,4-Dimethoxy-N-methylbenzamide: Similar in structure but has a methyl group instead of the pyrrolidinone ring.
Uniqueness
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-7-16(8-5-13)22-12-15(11-19(22)23)21-20(24)14-6-9-17(25-2)18(10-14)26-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRLANQWTXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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